molecular formula C14H12F3N3O B2529765 N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide CAS No. 303997-47-9

N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide

Cat. No.: B2529765
CAS No.: 303997-47-9
M. Wt: 295.265
InChI Key: CXBIMBTXPCBTMF-UHFFFAOYSA-N
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Description

N’-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyridinecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide typically involves multiple steps. One common method starts with the preparation of 3-(trifluoromethyl)benzylamine, which is then reacted with 4-pyridinecarboximidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

N’-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyridinecarboximidamide moiety may also play a role in modulating the compound’s effects by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)benzylamine
  • 3-(trifluoromethyl)benzonitrile
  • 4-(trifluoromethyl)benzylamine

Uniqueness

N’-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide stands out due to its unique combination of a trifluoromethyl group and a pyridinecarboximidamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N'-[[3-(trifluoromethyl)phenyl]methoxy]pyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)12-3-1-2-10(8-12)9-21-20-13(18)11-4-6-19-7-5-11/h1-8H,9H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBIMBTXPCBTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CO/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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